(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
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Overview
Description
(1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a methyl group at the 3’ position and a ketone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as Soxhlet extraction or reflux methods followed by purification using column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed .
Chemical Reactions Analysis
Types of Reactions
(1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group and other positions on the biphenyl core can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
(1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one include other biphenyl derivatives such as:
- 4,4’-Dihydroxybiphenyl
- 4,4’-Dichlorobiphenyl
- 4,4’-Dimethylbiphenyl
Uniqueness
What sets (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one apart from these similar compounds is its specific substitution pattern and the presence of the ketone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
921199-68-0 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(5R)-5-(3-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-5,7-8,12H,6,9H2,1H3/t12-/m1/s1 |
InChI Key |
FPHLLPBMRXTPSS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CC=CC(=O)C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC=CC(=O)C2 |
Origin of Product |
United States |
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